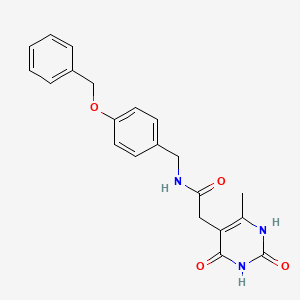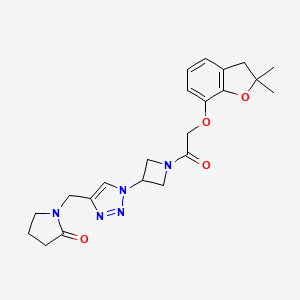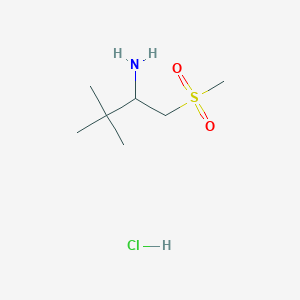![molecular formula C19H18N6 B2643832 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile CAS No. 2415470-10-7](/img/structure/B2643832.png)
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Quinoxalinecarbonitrile Derivatives : A study on the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides explores the introduction of piperazines and anilines into the quinoxaline ring. These compounds have shown potential as hypoxic-cytotoxic agents, with specific derivatives demonstrating potent activities (Ortega et al., 2000).
Antimicrobial Studies : A range of quinolone and naphthyridine derivatives, including those with C7-piperazine bicyclic structures, have been synthesized and tested for antibacterial activity. These studies have shown that certain derivatives are nearly equipotent with their parent 7-piperazinyl analogues in vitro and in vivo against Gram-negative and Gram-positive organisms (Kiely et al., 1991).
Estrogen Receptor Binding Affinity : Research into pyrimidine-piperazine-chromene and quinoline conjugates has revealed their synthesis and potential in estrogen receptor binding affinity. These compounds have demonstrated significant anti-proliferative activities against human breast cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).
Chemical and Physical Studies
Thermochemistry of Adducts : Studies on the thermochemistry of adducts involving zinc and tin(IV) chloride with heterocyclic amines, including piperazine, have provided insights into the enthalpies of zinc−nitrogen and tin−nitrogen bonds. This research contributes to a deeper understanding of the chemical bonding and interaction in such complexes (Dunstan, 1999; Dunstan, 2003).
Microwave-Assisted Synthesis : Microwave irradiation has been utilized to synthesize novel serotonin 5-HT3 receptor antagonists, showcasing the efficiency of microwave-assisted reactions in creating bioactive compounds (Mahesh et al., 2004).
Fluorescent Probes for DNA Detection : The development of novel benzimidazo[1,2-a]quinolines with enhanced fluorescence emission intensity in the presence of ct-DNA suggests potential applications as DNA-specific fluorescent probes, emphasizing the role of such compounds in bioanalytical chemistry (Perin et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-14-6-7-18(23-22-14)24-8-10-25(11-9-24)19-12-15(13-20)16-4-2-3-5-17(16)21-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMSPWWRVZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)


![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)
![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)

